molecular formula C17H21NO3S B2769664 2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 2215230-06-9

2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2769664
CAS No.: 2215230-06-9
M. Wt: 319.42
InChI Key: KJZSXBWDFPVTIT-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 2-Hydroxy-N-(2-methylphenyl)-5-propan-2-ylbenzenesulfonamide.

    Reduction: 2-Methoxy-N-(2-methylphenyl)-5-propan-2-ylbenzeneamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-(2-methylphenyl)benzenesulfonamide: Lacks the propan-2-yl group, which may affect its pharmacological properties.

    N-(2-Methylphenyl)-5-propan-2-ylbenzenesulfonamide: Lacks the methoxy group, which may influence its chemical reactivity.

    2-Methoxy-N-(2-methylphenyl)-benzenesulfonamide: Similar structure but without the propan-2-yl group, leading to different physical and chemical properties.

Uniqueness

2-methoxy-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and propan-2-yl groups. These functional groups contribute to its distinct chemical reactivity and potential pharmacological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methoxy-N-(2-methylphenyl)-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)14-9-10-16(21-4)17(11-14)22(19,20)18-15-8-6-5-7-13(15)3/h5-12,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZSXBWDFPVTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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